N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide
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Overview
Description
N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide is a chemical compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a cyanobenzyl group attached to the nitrogen atom of the azetidine ring, and a carboxamide group at the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide typically involves the reaction of 4-cyanobenzylamine with 2-azetidinone under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoyl chloride: Shares the cyanobenzyl group but differs in its functional groups and reactivity.
N-(4-Cyanobenzyl)-2-azetidinone: Similar structure but lacks the carboxamide group.
4-Cyanobenzylamine: Precursor in the synthesis of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide.
Uniqueness
This compound is unique due to its combination of the azetidine ring, cyanobenzyl group, and carboxamide functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-12(16)11-5-6-14-11/h1-4,11,14H,5-6,8H2,(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRBHYLKJIANL-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)NCC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(=O)NCC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473530 |
Source
|
Record name | (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353249-19-1 |
Source
|
Record name | (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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